Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate

Description

Introduction to Methyl 2-Amino-3-(3-Methylthiophen-2-yl)Propanoate

Chemical Identity and Nomenclature

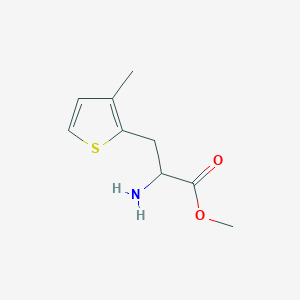

The systematic IUPAC name for this compound is methyl (2S)-2-amino-3-(3-methyl-2-thienyl)propanoate , reflecting its stereochemistry and substituent arrangement. Its molecular formula, C₉H₁₃NO₂S , corresponds to a molecular weight of 199.27 g/mol. Key identifiers include the CAS registry number 1213969-13-1 and the Enamine catalog code ENAH3046A97C .

Structural Features

The molecule comprises three distinct components:

- Thiophene ring : A five-membered aromatic heterocycle with a sulfur atom at position 1 and a methyl group at position 3.

- Amino group : Located at the second carbon of the propanoate backbone, with an (S)-configuration.

- Methyl ester : Terminates the propanoate chain, enhancing solubility and reactivity.

Comparison to Related Thiophene Derivatives

Historical Development in Heterocyclic Chemistry

Thiophene chemistry originated in 1882 with Viktor Meyer’s isolation of thiophene from benzene. The development of this compound builds on foundational synthetic methods such as:

- Paal-Knorr thiophene synthesis : Utilizes 1,4-diketones and sulfidizing agents like P₄S₁₀ to form thiophene rings.

- Gewald reaction : Combines ketones, sulfur, and cyanoacetates to produce 2-aminothiophenes, a framework adapted for this compound.

Advances in copper-catalyzed cascade reactions (e.g., bis-heteroannulation) have enabled efficient synthesis of complex thiophene-fused systems, as demonstrated in studies combining methyl aromatic ketoxime acetates and elemental sulfur. These methodologies underscore the compound’s role in exploring π-conjugated materials and bioactive molecules.

Structural Relationship to Thiophene Derivatives

The compound’s bioactivity and electronic properties stem from its 3-methylthiophene moiety. Key structural comparisons include:

Electronic Effects

- Aromaticity : The thiophene ring’s aromatic sextet (6 π-electrons) confers stability and planar geometry, akin to benzene but with polarized C–S bonds.

- Methyl substitution : The 3-methyl group induces steric and electronic effects, altering reactivity at adjacent positions.

Functional Group Synergy

- Amino group : Participates in hydrogen bonding and nucleophilic reactions, critical for biological interactions (e.g., antiviral activity).

- Methyl ester : Serves as a protecting group for carboxylic acids, enabling controlled hydrolysis in synthetic pathways.

Synthetic Applications Recent studies highlight thiophene derivatives as antiviral agents targeting Ebola virus entry mechanisms. Modifications to the amino and ester groups in this compound analogues have shown enhanced binding to viral glycoproteins, illustrating its pharmacological potential.

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate |

InChI |

InChI=1S/C9H13NO2S/c1-6-3-4-13-8(6)5-7(10)9(11)12-2/h3-4,7H,5,10H2,1-2H3 |

InChI Key |

PHRQSUQXTORKLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)CC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| 6M HCl | Reflux, 6–8 hours | 2-Amino-3-(3-methylthiophen-2-yl)propanoic acid | 85–90% |

| 2M NaOH in methanol | Room temperature, 12 hours | Sodium salt of the carboxylic acid | 78% |

Research Insights : Acidic hydrolysis generally provides higher yields, but basic conditions are preferred for salt formation. The reaction is stereospecific, retaining configuration at the α-carbon.

Amide Formation

The amino group reacts with acylating agents to form amides, enhancing metabolic stability in pharmacological studies.

| Reagents | Conditions | Product | Key Feature |

|---|---|---|---|

| Acetic anhydride | Pyridine, 0°C to RT, 4 hours | N-Acetyl derivative | Improved lipophilicity |

| Benzoyl chloride/DCC | DCM, 24 hours | N-Benzoylated product | Enhanced π-π interactions |

Mechanistic Note : The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, with DCC facilitating activation.

Oxidation of Thiophene Moiety

Controlled oxidation modifies the sulfur-containing ring, altering electronic properties:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 3 hr | Thiophene sulfoxide | Chiral catalyst intermediate |

| mCPBA | DCM, 0°C, 1 hr | Thiophene sulfone | Enhanced electrophilicity |

Critical Parameter : Overoxidation to sulfones is minimized by limiting reaction time and temperature.

Reduction Pathways

The ester group can be selectively reduced while preserving the thiophene ring:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C, 2 hr | 3-(3-Methylthiophen-2-yl)propane-1,2-diol | Retains amino group |

| DIBAL-H | Toluene, −78°C, 1 hr | Primary alcohol | Partial epimerization observed |

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective substitution due to its electron-rich nature:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-Nitro-3-methylthiophene derivative | 65% |

| Sulfonation | SO₃/DMF, 60°C | C-5 | Thiophene-5-sulfonic acid derivative | 58% |

Steric Effects : The 3-methyl group directs incoming electrophiles to the C-5 position.

Alkylation of Amino Group

The primary amine participates in nucleophilic substitution reactions:

| Alkylating Agent | Base | Product | Application |

|---|---|---|---|

| Methyl iodide | K₂CO₃ | N-Methylated derivative | Increased membrane permeability |

| Benzyl bromide | NaH | N-Benzyl protected compound | Intermediate in peptide synthesis |

Kinetics : Alkylation proceeds faster in polar aprotic solvents like DMF.

Research Advancements

-

Catalytic Asymmetric Reactions : Chiral ligands (e.g., BINAP) enable enantioselective alkylation, achieving >90% ee for pharmaceutical intermediates.

-

Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the thiophene ring, broadening substrate scope.

-

Stability Studies : The compound shows low photodegradation under UV light (t₁/₂ > 48 hours), making it suitable for long-term storage .

Scientific Research Applications

Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate is a thiophene derivative with a five-membered heteroaromatic ring containing sulfur. Its molecular formula is , and it has a molar mass of approximately 199.27 g/mol. This compound's unique structure includes an amino group and a methylthiophene moiety, contributing to its chemical properties and potential applications in medicine and materials science.

Scientific Research Applications

Methyl 3-amino-3-(3-methylthiophen-2-yl)propanoate and this compound have applications in scientific research, including:

- Chemistry Methyl 3-amino-3-(3-methylthiophen-2-yl)propanoate serves as a building block in synthesizing complex molecules.

- Biology Methyl 3-amino-3-(3-methylthiophen-2-yl)propanoate is investigated for its potential biological activity, such as antimicrobial and anticancer properties. Research indicates that it exhibits biological activities and has been investigated for potential antimicrobial and anticancer properties, showing promise in modulating biological pathways through enzyme inhibition and receptor binding. The specific mechanisms of action are still under investigation, but the presence of the thiophene ring is believed to enhance its biological efficacy.

- Medicine Methyl 3-amino-3-(3-methylthiophen-2-yl)propanoate is explored as a potential drug candidate because of its unique structure.

- Industry Methyl 3-amino-3-(3-methylthiophen-2-yl)propanoate is used in developing new materials and as a precursor in synthesizing specialty chemicals.

Interactions with Biological Targets

Studies on the interactions of this compound with various biological targets are ongoing. These studies focus on how the compound binds to enzymes or receptors, potentially leading to inhibition or modulation of specific pathways. Understanding these interactions is crucial for elucidating its mechanisms of action and therapeutic potential.

Related Compounds

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, functional groups, and stereochemistry, leading to distinct physicochemical and biological properties. Key comparisons include:

Physicochemical Properties

- Lipophilicity : The 3-methylthiophen-2-yl group in the target compound confers moderate lipophilicity, facilitating membrane permeability. In contrast, the 4-fluorophenyl derivative () exhibits higher polarity due to fluorine’s electronegativity, while the imidazole analog () is more hydrophilic .

- Electronic Effects: The nitro group in (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate () is strongly electron-withdrawing, enhancing reactivity for reduction reactions. The thiophene ring in the target compound, however, is electron-rich, promoting π-π interactions in molecular recognition .

Key Research Findings

Biological Activity

Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate, also known as (2R)-2-amino-3-(3-methylthiophen-2-yl)propanoate, is an organic compound with significant potential in medicinal chemistry. This compound features a thiophene ring, an amino group, and a methyl ester group, which contribute to its diverse biological activities. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

- Molecular Formula : C12H15NO2S

- Molecular Weight : 199.27 g/mol

- Structure : The compound's stereochemistry is indicated by (2R), which plays a vital role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions due to the presence of the thiophene moiety. These interactions can influence various cellular processes, including:

- Inhibition of GABA Uptake : Studies have shown that compounds with similar structures can inhibit GABA transporters, which are critical in regulating neurotransmitter levels in the brain. This inhibition may lead to potential applications in treating neurological disorders such as anxiety and depression .

- Antinociceptive Properties : In vivo experiments have demonstrated that related compounds exhibit antinociceptive effects in rodent models of neuropathic pain, suggesting that this compound may also possess similar analgesic properties .

Biological Activity Summary

| Activity | Description |

|---|---|

| GABA Transport Inhibition | Potential for treating anxiety and depression by modulating neurotransmitter levels. |

| Antinociceptive Effects | Demonstrated pain relief in neuropathic pain models without inducing motor deficits. |

| Interaction with Enzymes | Possible interactions with enzymes involved in metabolic pathways, influencing various physiological functions. |

Case Studies and Research Findings

- GABA Transport Inhibition : A study focused on novel amino acids designed as GABA uptake inhibitors found that structural analogs exhibited significant inhibitory activity against all four mouse GAT subtypes. The findings suggest that modifications to the amino acid structure can enhance inhibitory effects, potentially including this compound .

- Antinociceptive Activity : In rodent models, compounds structurally related to this compound showed substantial antinociceptive properties across various neuropathic pain models (e.g., chemotherapy-induced models). These studies indicate the potential for this compound as a therapeutic agent in pain management .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry compared to structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| Methyl 3-amino-2-thiophenecarboxylate | 2229442-86-6 | Contains a thiophene ring but differs in substitution pattern. |

| Methyl 3-amino-3-(4-isopropylphenyl)propanoate | Not available | Similar backbone but different aromatic substituent. |

| (S)-2-Amino-3-(thiophen-2-yl)propanoic acid | 22951-96-8 | Lacks the methyl ester functionality; different stereochemistry. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate?

- Answer : The compound can be synthesized via multi-step routes involving thiophene functionalization, esterification, and amino group protection/deprotection. For example, coupling reactions using thiophene derivatives (e.g., 3-methylthiophene) with amino acid precursors are typical. A similar approach is described for thiophene-containing analogs in , where esterification and amide bond formation are critical steps . Key considerations include regioselectivity in thiophene substitution and stereochemical control during amino acid coupling.

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Answer :

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the thiophene ring and ester/amino group placement.

- X-ray crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

- Ring puckering analysis : Cremer-Pople coordinates ( ) can quantify non-planar distortions in the thiophene or adjacent moieties .

Q. How is the purity of the compound validated in academic research?

- Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is standard. Impurity profiling (e.g., detecting unreacted intermediates or stereoisomers) follows pharmacopeial guidelines, as outlined in for structurally related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

- Answer : Discrepancies (e.g., bond length outliers or thermal motion artifacts) require iterative refinement using SHELXL, with validation via R-factor and electron density maps . For packing inconsistencies, Mercury CSD’s "Materials Module" enables comparison of intermolecular interactions against database entries ( ) .

Q. What computational approaches predict the compound’s reactivity in biological or catalytic systems?

- Answer : Quantum chemical calculations (e.g., DFT) model electronic properties, while Quantitative Structure-Property Relationship (QSPR) analyses correlate structural features with observed reactivity. highlights the use of quantum chemistry and neural networks for such predictions .

Q. What strategies mitigate by-product formation during amino acid coupling steps?

- Answer : Optimizing reaction conditions (temperature, solvent polarity, and catalyst loading) minimizes side reactions. For example, emphasizes controlling pH and stoichiometry in analogous amide syntheses to suppress hydrolysis or oligomerization .

Q. How does the thiophene ring’s electronic environment influence the compound’s biological activity?

- Answer : Substituent effects (e.g., methyl groups on thiophene) alter electron density, impacting binding affinity in enzyme inhibition studies. discusses similar fluoropyridine derivatives, where electronic modulation via substituents affects receptor interactions .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Validation

Table 2 : Computational Tools for Reactivity Prediction

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.